

Spectroscopic Analysis of Methyl 5-Phenylpentanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 5-phenylvalerate

Cat. No.: B1266925

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Introduction

Methyl 5-phenylpentanoate, also known as 5-phenylvaleric acid methyl ester, is an organic compound with the chemical formula $C_{12}H_{16}O_2$.^{[1][2][3]} It is a methyl ester derivative of 5-phenylvaleric acid. This document provides a comprehensive overview of its spectroscopic characteristics, which are crucial for its identification, purity assessment, and structural elucidation in research and development settings, particularly within the pharmaceutical and chemical industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Molecular Structure and Properties

- IUPAC Name: methyl 5-phenylpentanoate^[4]
- Synonyms: 5-Phenylvaleric acid methyl ester, **Methyl 5-phenylvalerate**, Benzenepentanoic acid, methyl ester^{[2][3]}
- CAS Number: 20620-59-1^{[2][3]}
- Molecular Formula: $C_{12}H_{16}O_2$ ^{[1][2][3]}
- Molecular Weight: 192.25 g/mol ^{[1][2]}

Spectroscopic Data

The following tables summarize the key spectroscopic data for methyl 5-phenylpentanoate, compiled from various spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.2-7.3	m	5H	Ar-H
~3.6	s	3H	-OCH ₃
~2.6	t	2H	Ph-CH ₂ -
~2.3	t	2H	-CH ₂ -COO-
~1.6-1.7	m	4H	Ph-CH ₂ -CH ₂ -CH ₂ -CH ₂ -COO-

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
~174	C=O
~142	Ar-C (quaternary)
~128.5	Ar-CH
~128.2	Ar-CH
~125.7	Ar-CH
~51.4	-OCH ₃
~35.8	Ph-CH ₂ -
~33.8	-CH ₂ -COO-
~31.2	Ph-CH ₂ -CH ₂ -
~24.8	Ph-CH ₂ -CH ₂ -CH ₂ -

Note: The exact chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3020-3080	m	Aromatic C-H stretch
~2850-2950	s	Aliphatic C-H stretch
~1735	s	C=O (ester) stretch
~1600, ~1495, ~1450	m	Aromatic C=C ring stretch
~1160-1250	s	C-O (ester) stretch
~700, ~750	s	Aromatic C-H bend (monosubstituted)

s = strong, m = medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

Electron Ionization (EI-MS) Data

m/z	Relative Intensity (%)	Assignment
192	Moderate	$[M]^+$ (Molecular ion)
161	Low	$[M - OCH_3]^+$
131	Low	$[M - COOCH_3]^+$
105	Moderate	$[C_8H_9]^+$
104	High	$[C_8H_8]^+$ (Tropylium ion)
91	High	$[C_7H_7]^+$ (Benzyl cation)
74	Moderate	McLafferty rearrangement product

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like methyl 5-phenylpentanoate.

NMR Spectroscopy (1H and ^{13}C)

- Sample Preparation:** A small amount of methyl 5-phenylpentanoate (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of $CDCl_3$) in an NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (0 ppm).
- Instrument Setup:** The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.

- Data Acquisition:
 - For ^1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required due to the lower natural abundance of ^{13}C .
- Data Processing: The acquired FID is subjected to a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is integrated and calibrated.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
- Background Spectrum: A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is recorded.
- Sample Spectrum: The sample is placed in the IR beam path, and the sample spectrum is recorded.
- Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

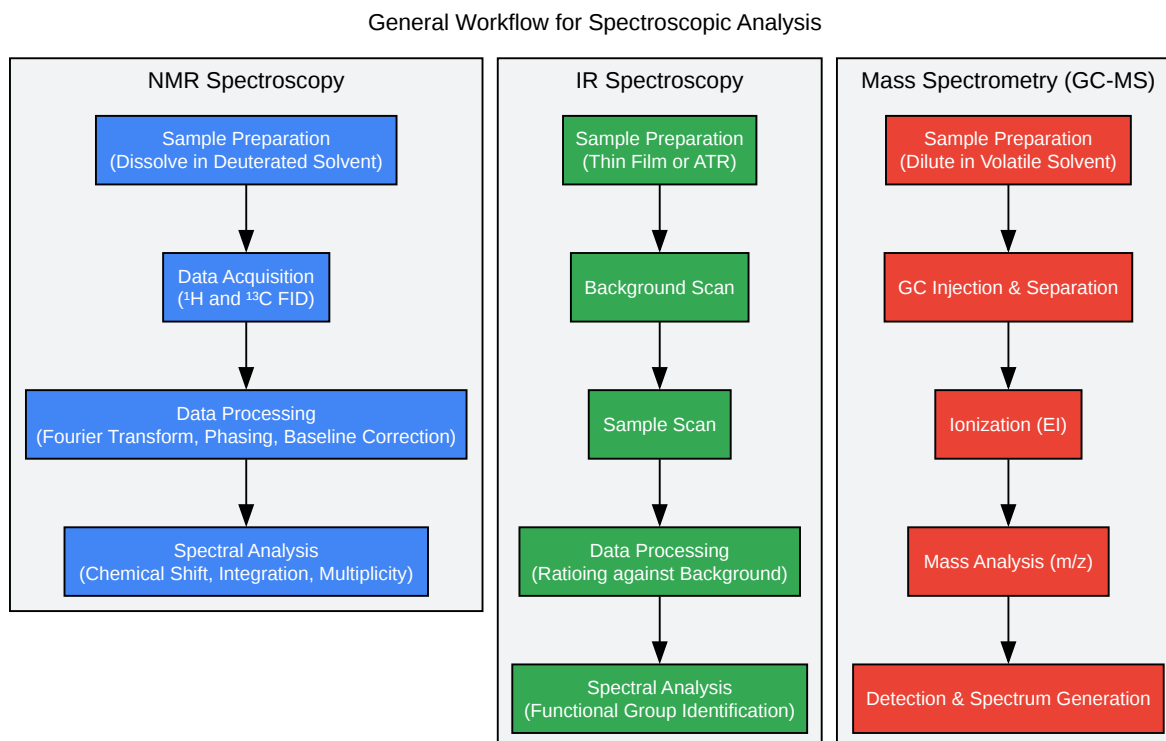
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile and thermally stable compounds like methyl 5-phenylpentanoate. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

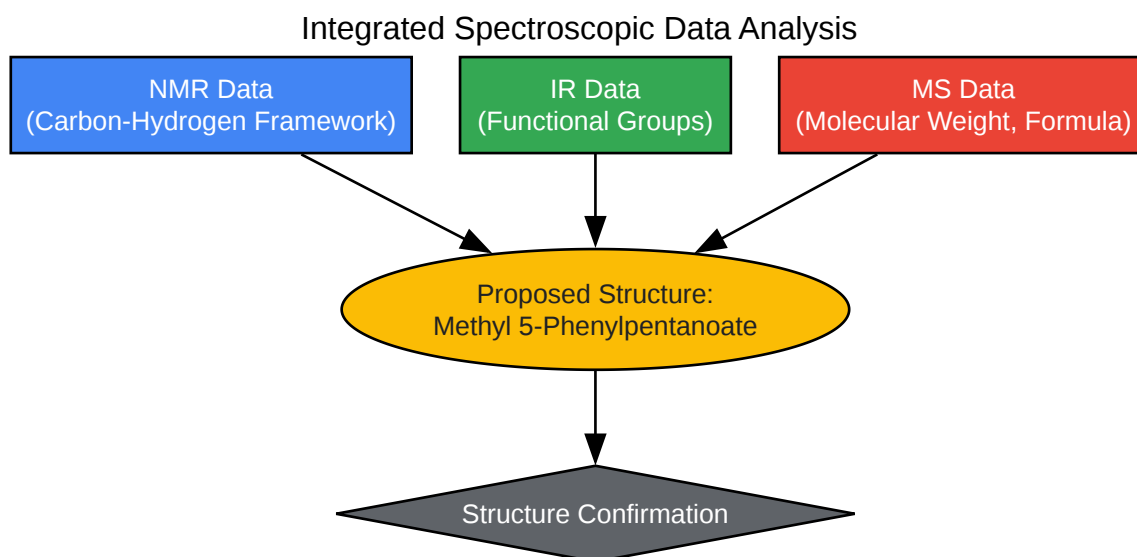
Workflow Diagrams

The following diagrams illustrate the general workflows for spectroscopic analysis.



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Caption: General workflow for NMR, IR, and MS analysis.



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Caption: Integration of spectroscopic data for structure confirmation.

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